molecular formula C11H15ClF3N B14332814 N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride CAS No. 97399-51-4

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride

Katalognummer: B14332814
CAS-Nummer: 97399-51-4
Molekulargewicht: 253.69 g/mol
InChI-Schlüssel: KEWPKTHACSBUTE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is a quaternary ammonium compound with a trifluoromethyl group attached to the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex molecules.

    Biology: The compound is used in studies involving cell membrane interactions due to its quaternary ammonium structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride involves its interaction with biological membranes. The quaternary ammonium group allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and function. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate lipid bilayers more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium hydroxide
  • N,N-Dimethyl-3-(trifluoromethyl)benzamide

Uniqueness

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride is unique due to its combination of a quaternary ammonium group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

97399-51-4

Molekularformel

C11H15ClF3N

Molekulargewicht

253.69 g/mol

IUPAC-Name

trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride

InChI

InChI=1S/C11H15F3N.ClH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

KEWPKTHACSBUTE-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.